molecular formula C9H7Cl2N3OS B1331424 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 84333-09-5

5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B1331424
CAS No.: 84333-09-5
M. Wt: 276.14 g/mol
InChI Key: GTSLKQLOFRYRTJ-UHFFFAOYSA-N
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Description

5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C9H7Cl2N3OS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, along with a dichlorophenoxy group.

Mechanism of Action

Target of Action

It is suggested that this compound may have herbicidal and fungicidal activities . This implies that its targets could be specific enzymes or proteins essential for the growth and development of certain plants and fungi.

Mode of Action

Based on its potential herbicidal and fungicidal activities , it can be inferred that this compound might interfere with the normal biological processes of plants and fungi, leading to their death or growth inhibition.

Biochemical Pathways

As a potential herbicide and fungicide , it is likely that this compound disrupts key biochemical pathways in plants and fungi, such as those involved in cell division, protein synthesis, or metabolic processes.

Result of Action

Given its potential herbicidal and fungicidal activities , it can be inferred that this compound may cause cellular damage or metabolic disruption in targeted organisms, leading to their death or growth inhibition.

Biochemical Analysis

Biochemical Properties

5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes involved in plant growth, thereby acting as a herbicide . The compound binds to the active sites of these enzymes, preventing the normal substrate from accessing the site and thus inhibiting the enzyme’s activity. Additionally, it interacts with proteins involved in cellular signaling pathways, altering their function and leading to changes in cellular responses.

Cellular Effects

The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In plant cells, it disrupts normal growth patterns by interfering with auxin signaling pathways, leading to uncontrolled cell division and growth . This disruption can cause abnormal plant development and ultimately plant death. In animal cells, the compound has been shown to affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cellular energy production and altered metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the target enzyme. For example, the compound inhibits the activity of enzymes involved in the synthesis of essential amino acids in plants, leading to growth inhibition. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in growth and development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that continuous exposure to the compound can result in adaptive responses in cells, such as the upregulation of detoxifying enzymes and changes in cellular metabolism. These adaptive responses can mitigate the compound’s effects over time, necessitating adjustments in experimental protocols.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, the compound can cause adverse effects, such as oxidative stress, cellular damage, and disruption of normal metabolic processes. These toxic effects highlight the importance of careful dosage control in experimental and agricultural applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit enzymes involved in the biosynthesis of essential metabolites, leading to changes in metabolic flux and metabolite levels . For example, it can inhibit the synthesis of amino acids and nucleotides, resulting in reduced cellular growth and proliferation. Additionally, the compound can affect the activity of enzymes involved in detoxification pathways, leading to the accumulation of toxic intermediates and cellular stress.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or organelles, depending on its chemical properties and interactions with cellular components. This localization can influence the compound’s activity and effectiveness, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications For example, it may localize to the chloroplasts in plant cells, where it can interfere with photosynthesis and other metabolic processes In animal cells, the compound may accumulate in the mitochondria, affecting cellular respiration and energy production

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,4-dichlorophenol with thiadiazole derivatives. One common method includes the reaction of 2,4-dichlorophenol with thiocarbohydrazide in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and other industrial products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3OS/c10-5-1-2-7(6(11)3-5)15-4-8-13-14-9(12)16-8/h1-3H,4H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSLKQLOFRYRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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